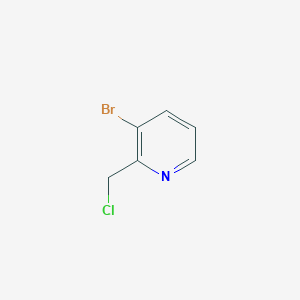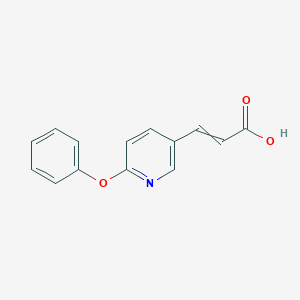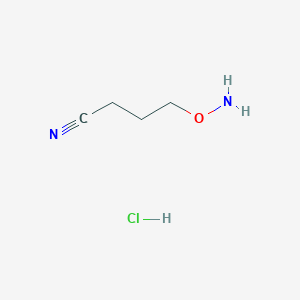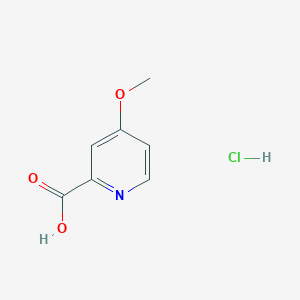
3-Bromo-2-(chlorométhyl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-(chloromethyl)pyridine (3-BCMP) is a heterocyclic compound that is widely used in chemical synthesis and scientific research. It is a versatile compound that can be used in a range of synthetic reactions and applications. 3-BCMP is a useful building block for chemical synthesis and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Synthèse de chélates d'ions métalliques biomimétiques
La 3-Bromo-2-(chlorométhyl)pyridine est utilisée comme précurseur dans la synthèse de chélates d'ions métalliques biomimétiques . Ces chélates imitent les motifs de fixation 3-histidine (3H), 2-histidine-1-carboxylate (2H1C) ou d'autres combinaisons de résidus de liaison endogènes d'histidine et de carboxylate trouvés dans les métalloenzymes bioinorganiques .
Immobilisation de chélates d'ions métalliques biomimétiques sur des carbones fonctionnalisés
Ce composé est également utilisé dans l'immobilisation de chélates d'ions métalliques biomimétiques sur des carbones fonctionnalisés . Ce processus nécessite l'utilisation de (chlorométhyl)pyridines substituées par le brome .
Méthodes de synthèse alternatives
La this compound est synthétisée à partir de la 2,6-dibromopyridine disponible dans le commerce à bas prix, en utilisant un complexe de chlorure d'isopropylmagnésium et de chlorure de lithium (Turbo Grignard) et du chlorure de cyanurique . Ces méthodes sont plus faciles à manipuler et nécessitent des conditions de réaction plus douces que les réactifs conventionnels .
Applications dans l'industrie chimique
Les dérivés de la pyridine, y compris la this compound, sont des intermédiaires importants avec de nombreuses applications dans l'industrie chimique . Ils sont très demandés comme synthons pour les produits pharmaceutiques .
Synthèse de 3-bromoimidazopyridines
La this compound peut être utilisée dans la synthèse de 3-bromoimidazopyridines . Ces composés sont obtenus par cyclisation/bromation en tandem en un seul pot
Safety and Hazards
3-Bromo-2-(chloromethyl)pyridine is classified as a dangerous compound. It has been assigned the GHS05 pictogram, and its hazard statements include H314, which indicates that it causes severe skin burns and eye damage . A safety data sheet for a similar compound, 2-Bromo-3-(chloromethyl)pyridine, indicates that it is classified as a skin corrosive, an eye irritant, and a respiratory irritant .
Mécanisme D'action
Target of Action
3-Bromo-2-(chloromethyl)pyridine is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .
Mode of Action
The mode of action of 3-Bromo-2-(chloromethyl)pyridine involves its interaction with the organoboron reagents in the SM coupling. The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Bromo-2-(chloromethyl)pyridine. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of the SM coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-2-(chloromethyl)pyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This allows for the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Action Environment
The action of 3-Bromo-2-(chloromethyl)pyridine is influenced by environmental factors such as temperature and the presence of an inert atmosphere . These conditions can affect the compound’s stability, efficacy, and the overall success of the SM coupling reaction .
Analyse Biochimique
Biochemical Properties
It is known that benzylic halides, such as 3-Bromo-2-(chloromethyl)pyridine, typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Molecular Mechanism
It is known that benzylic halides, such as 3-Bromo-2-(chloromethyl)pyridine, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 3-Bromo-2-(chloromethyl)pyridine may interact with biomolecules through similar mechanisms.
Propriétés
IUPAC Name |
3-bromo-2-(chloromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-3-9-6(5)4-8/h1-3H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGRPSQGAABFCHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558306 |
Source


|
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122851-69-8 |
Source


|
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-(chloromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![Ethyl 2-methyl-3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B53635.png)
![2-Hydroxybenzo[a]carbazole-3-carboxylic acid sodium salt](/img/structure/B53638.png)


![5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one](/img/structure/B53647.png)


